[(Dimethylamino)sulfonyl]methylphenylamine
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Overview
Description
[(Dimethylamino)sulfonyl]methylphenylamine is a compound that features a sulfonamide group attached to a phenyl ring, with a dimethylamino group as a substituent. This compound is known for its applications in various fields, including biochemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Dimethylamino)sulfonyl]methylphenylamine typically involves the reaction of dimethylamine with a sulfonyl chloride derivative. One common method is the reaction of dimethylamine with 4-chlorobenzenesulfonyl chloride under basic conditions to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The process often involves continuous flow reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
[(Dimethylamino)sulfonyl]methylphenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfenyl group.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfinyl or sulfenyl derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
[(Dimethylamino)sulfonyl]methylphenylamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide derivatives.
Biology: Employed in the labeling of proteins and peptides due to its fluorescent properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes and pigments due to its stable fluorescent properties.
Mechanism of Action
The mechanism of action of [(Dimethylamino)sulfonyl]methylphenylamine involves its interaction with amino groups in proteins and peptides. The sulfonyl group reacts with primary amino groups to form stable sulfonamide bonds, which can be used to label or modify biomolecules . This interaction is crucial in studying protein folding and dynamics.
Comparison with Similar Compounds
Similar Compounds
Sulfenamides: Compounds containing sulfur-nitrogen bonds, used in pharmaceuticals and agrochemicals.
Sulfinamides: Similar to sulfenamides but with a different oxidation state of sulfur.
Sulfonamides: Widely used in medicine as antibiotics and in organic synthesis.
Uniqueness
[(Dimethylamino)sulfonyl]methylphenylamine is unique due to its combination of a dimethylamino group and a sulfonyl group, which imparts distinct fluorescent properties. This makes it particularly valuable in biochemical applications for labeling and studying proteins .
Properties
IUPAC Name |
N-(dimethylsulfamoyl)-N-methylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-10(2)14(12,13)11(3)9-7-5-4-6-8-9/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUSNQYSFYAXCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N(C)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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